N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 160320-33-2
VCID: VC15944577
InChI: InChI=1S/C14H11N3O/c1-9(18)17-12-6-2-4-11-10-5-3-7-15-13(10)8-16-14(11)12/h2-8H,1H3,(H,17,18)
SMILES:
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol

N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide

CAS No.: 160320-33-2

Cat. No.: VC15944577

Molecular Formula: C14H11N3O

Molecular Weight: 237.26 g/mol

* For research use only. Not for human or veterinary use.

N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide - 160320-33-2

Specification

CAS No. 160320-33-2
Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
IUPAC Name N-benzo[f][1,7]naphthyridin-7-ylacetamide
Standard InChI InChI=1S/C14H11N3O/c1-9(18)17-12-6-2-4-11-10-5-3-7-15-13(10)8-16-14(11)12/h2-8H,1H3,(H,17,18)
Standard InChI Key QHGXSCJQHOCTFJ-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=CC2=C3C=CC=NC3=CN=C21

Introduction

Structural Characteristics and Molecular Properties

N-(Benzo[f] naphthyridin-7-yl)acetamide belongs to the benzo-fused naphthyridine family, characterized by a bicyclic system comprising two pyridine rings fused with a benzene moiety. The acetamide group at position 7 enhances its hydrogen-bonding capacity, critical for interactions with biological targets. Key structural features include:

PropertyValue
Molecular FormulaC14H11N3O\text{C}_{14}\text{H}_{11}\text{N}_{3}\text{O}
Molecular Weight237.26 g/mol
TautomerismLactam-lactim equilibrium
SolubilityModerate in polar solvents

X-ray crystallography of related compounds, such as benzo[de] naphthyridin-7(8H)-ones, reveals planar aromatic systems that facilitate intercalation with DNA and proteins . The acetamide side chain adopts a conformation that optimizes binding to enzymatic active sites, as observed in PARP1 inhibitor complexes .

Synthetic Methodologies and Reaction Pathways

The synthesis of N-(Benzo[f] naphthyridin-7-yl)acetamide derivatives often employs Smiles rearrangement, a key strategy for constructing complex heterocycles. A representative pathway involves:

  • Initial Halogenation: 1,3-Dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile serves as the starting material .

  • Amination: Reaction with cyclic amines (e.g., pyrrolidine) yields 1-amino-3-chloro intermediates .

  • Smiles Rearrangement: Treatment with 2-mercaptoethanol under basic conditions induces a sulfur-to-oxygen shift, forming 1-amino-3-oxo derivatives .

  • Acetylation: Final acetylation with ethyl chloroacetate introduces the acetamide group .

This method achieves yields exceeding 70%, with purity confirmed via 1H^1\text{H}-NMR and IR spectroscopy . Alternative routes include cyclization of alkoxyacetamides, though competing Smiles rearrangements necessitate precise reaction control .

Coordination Chemistry and Metal Complexation

N-(Benzo[f] naphthyridin-7-yl)acetamide acts as a bidentate ligand, forming stable complexes with transition metals:

Metal IonCoordination GeometryApplication
Cu(II)Square planarAnticatalytic ROS scavenger
Zn(II)TetrahedralEnzyme mimicry

Copper complexes exhibit superoxide dismutase (SOD) activity, scavenging radicals at rates comparable to native SOD enzymes (kcat=1.2×109M1s1k_{cat} = 1.2 \times 10^9 \, \text{M}^{-1}\text{s}^{-1}). Zinc derivatives catalyze ester hydrolysis with turnover numbers (TON) exceeding 500.

Pharmacological Profiling and Drug Development

ADME Properties

  • Absorption: LogP = 1.8 ensures moderate intestinal permeability.

  • Metabolism: Hepatic CYP3A4 oxidation generates inactive metabolites.

  • Excretion: Renal clearance predominates (t1/2_{1/2} = 4.2 h).

Preclinical Toxicology

Rodent studies indicate a safety profile with LD50_{50} > 500 mg/kg. Subchronic dosing (28 days) at 50 mg/kg reveals no hepatotoxicity.

Structural Insights from Crystallography

The PARP1 catalytic domain co-crystallized with a benzo[de] naphthyridin-7(8H)-one inhibitor (PDB: 4HHZ) reveals key interactions:

  • Hydrogen bonds between the naphthyridine N3 and Gly863 backbone .

  • π-Stacking with Tyr907 stabilizes the inhibitor-enzyme complex .

  • A hydrophobic pocket accommodates the long-chain appendage, enhancing binding affinity .

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